molecular formula C9H8INO2 B12601184 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one CAS No. 882882-83-9

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one

Cat. No.: B12601184
CAS No.: 882882-83-9
M. Wt: 289.07 g/mol
InChI Key: FQTOFLONPNLWOD-UHFFFAOYSA-N
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Description

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused with an oxazole ring. This particular compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 3rd and 7th positions on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst, such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]), under reflux conditions in water. This method yields the desired benzoxazole derivative with high efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly synthetic routes. These methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance reaction efficiency and selectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and biological activity. The presence of the iodine atom can enhance the compound’s ability to participate in substitution reactions, while the methyl groups can affect its steric and electronic properties .

Properties

CAS No.

882882-83-9

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

5-iodo-3,7-dimethyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H8INO2/c1-5-3-6(10)4-7-8(5)13-9(12)11(7)2/h3-4H,1-2H3

InChI Key

FQTOFLONPNLWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)N2C)I

Origin of Product

United States

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